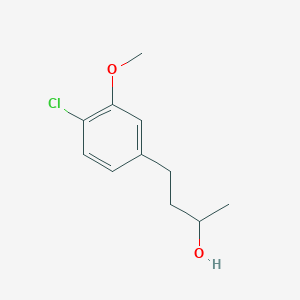aminedihydrochloride](/img/structure/B13529639.png)
[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl](methyl)aminedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride: is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and is substituted with a tert-butyl group, an ethyl group, and a methylamine moiety. The dihydrochloride form indicates the presence of two hydrochloride salts, enhancing its solubility in water.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions, often using tert-butyl halides in the presence of a strong base.
Attachment of the Ethyl Group: The ethyl group can be added through a Friedel-Crafts alkylation reaction.
Methylamine Substitution: The final step involves the substitution of a leaving group (such as a halide) with methylamine, followed by the formation of the dihydrochloride salt through the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazole ring or the tert-butyl group, potentially leading to the formation of thiazolidines or dealkylated products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidines, dealkylated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving thiazole-containing substrates. Its structural features make it a valuable tool for investigating the mechanisms of enzyme catalysis and inhibition.
Medicine
In medicine, 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity, such as antimicrobial, anti-inflammatory, or anticancer properties, making it a candidate for drug development.
Industry
In industrial applications, this compound can be used in the synthesis of specialty chemicals, agrochemicals, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.
Mécanisme D'action
The mechanism of action of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity. The methylamine moiety can form ionic interactions with negatively charged residues, further stabilizing the compound’s binding to its target.
Comparaison Avec Des Composés Similaires
Similar Compounds
[1-(4-Tert-butyl-1,3-thiazol-2-yl)ethyl]amine: Lacks the methylamine moiety, potentially altering its reactivity and binding properties.
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine: Contains an ethyl group instead of a methyl group, which may affect its steric and electronic properties.
1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylamine: Similar structure but without the dihydrochloride form, affecting its solubility and stability.
Uniqueness
The uniqueness of 1-(4-Tert-butyl-1,3-thiazol-2-yl)ethylaminedihydrochloride lies in its combination of structural features, including the thiazole ring, tert-butyl group, ethyl group, and methylamine moiety. This combination provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.
Propriétés
Formule moléculaire |
C10H20Cl2N2S |
|---|---|
Poids moléculaire |
271.2 g/mol |
Nom IUPAC |
1-(4-tert-butyl-1,3-thiazol-2-yl)-N-methylethanamine;dihydrochloride |
InChI |
InChI=1S/C10H18N2S.2ClH/c1-7(11-5)9-12-8(6-13-9)10(2,3)4;;/h6-7,11H,1-5H3;2*1H |
Clé InChI |
WGKFRPUBYRGNGI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=CS1)C(C)(C)C)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine](/img/structure/B13529582.png)




![rac-(1R,5S,6R)-2,2-difluorobicyclo[3.1.0]hexan-6-amine](/img/structure/B13529609.png)




